3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid
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Overview
Description
3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid is a compound with a structure that consists of various functional groups including pyrazole, piperidine, and pentanoic acid. This compound exhibits unique chemical properties that make it valuable in diverse scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The initial step involves creating the pyrazole ring by reacting an appropriate diketone with hydrazine or hydrazine derivatives under acidic or basic conditions.
Formation of the Piperidine Ring: : The next step is the cyclization of an appropriate amine and carbonyl compound under conditions like reductive amination or cyclization using catalysts.
Linkage of Functional Groups: : The final synthesis involves the strategic linking of the previously synthesized intermediates (the pyrazole and piperidine rings) to create the desired compound. This often requires careful control of the reaction environment, including temperature, solvent choice, and pH, to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, selection of efficient catalysts, and implementation of continuous production techniques are key considerations for achieving cost-effective and high-yield processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: : Nucleophilic substitution reactions may occur at various positions depending on the reactivity of functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide
Reducing Agents: : Hydrogen gas with palladium on carbon
Substitution Reagents: : Halides, alcohols, and amines in the presence of appropriate catalysts or under basic conditions.
Major Products
The major products formed from these reactions vary depending on the reaction type. For instance, oxidation may yield ketones or carboxylic acids, reduction could yield alcohols or alkanes, and substitution reactions may yield halogenated compounds, ethers, or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
Biologically, this compound may serve as a tool for studying enzymatic processes due to its specific structural features. It can act as a ligand in receptor-binding studies or as an inhibitor in enzymatic assays, helping to elucidate biological pathways and mechanisms.
Medicine
In medicine, its potential pharmacological properties are of interest. It may be investigated for its effects on certain biological targets, contributing to drug discovery and development, particularly for conditions where modulation of its molecular targets could be beneficial.
Industry
Industrially, this compound can be involved in the production of pharmaceuticals, agrochemicals, and specialized materials. Its chemical versatility enables its incorporation into various products with specific desired properties.
Mechanism of Action
The mechanism by which 3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and piperidine rings facilitate this binding, which can lead to the modulation of biochemical pathways. This compound can inhibit or activate certain pathways, depending on the context and its specific interaction with molecular targets.
Comparison with Similar Compounds
When compared to similar compounds, 3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid exhibits unique structural features that confer distinct properties.
Similar Compounds
3-methyl-5-[[(2R,3S)-1-methylpiperidin-3-yl]methylamino]-5-oxopentanoic acid: : Lacks the pyrazole ring, affecting its binding properties and reactivity.
5-[[(2R,3S)-1-methyl-2-(2-pyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid: : Differences in substituents on the pyrazole ring lead to variations in chemical behavior and biological activity.
3-methyl-5-[[(2R,3S)-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid: : Variations in the position of methyl groups impact its chemical properties and reactions.
These comparisons highlight the significance of specific structural modifications in determining the compound's unique properties and applications.
Properties
IUPAC Name |
3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-12(10-16(23)24)9-15(22)18-11-13-5-4-8-20(2)17(13)14-6-7-19-21(14)3/h6-7,12-13,17H,4-5,8-11H2,1-3H3,(H,18,22)(H,23,24)/t12?,13-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCOHMLOBVDSRD-PMBLOPFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1CCCN(C1C2=CC=NN2C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)NC[C@@H]1CCCN([C@H]1C2=CC=NN2C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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